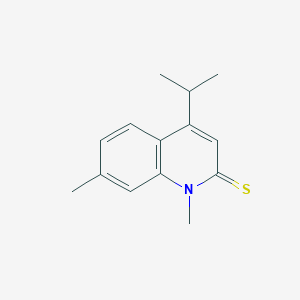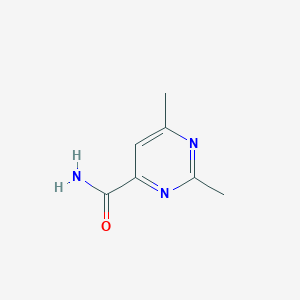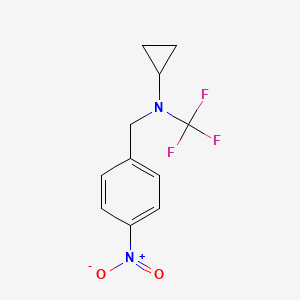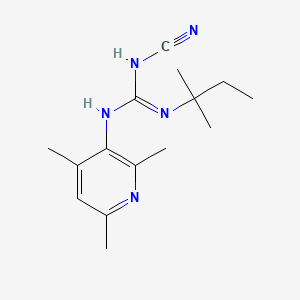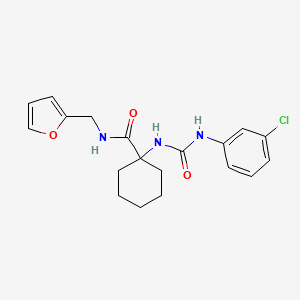
Cyclohexanecarboxamide,1-((3-chlorophenyl)aminocarbonylamino)-n-(2-furanylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, a chlorophenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanecarboxylic acid with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexanecarboxamides and derivatives with different substituents on the cyclohexane ring or the amide group. Examples include:
- Cyclohexanecarboxamide
- Cyclohexylcarboxamide
- Hexahydrobenzoic acid amide
Uniqueness
The uniqueness of CYCLOHEXANECARBOXAMIDE, 1-[[[(3-CHLOROPHENYL)AMINO]CARBONYL]AMINO]-N-(2-FURANYLMETHYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H22ClN3O3 |
|---|---|
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)carbamoylamino]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c20-14-6-4-7-15(12-14)22-18(25)23-19(9-2-1-3-10-19)17(24)21-13-16-8-5-11-26-16/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)(H2,22,23,25) |
Clé InChI |
FNENAQPSLULFNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NCC2=CC=CO2)NC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
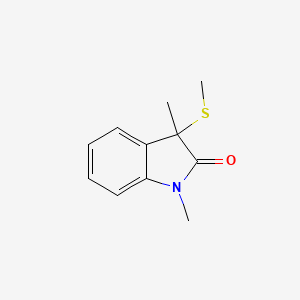
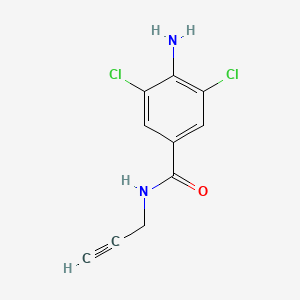

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
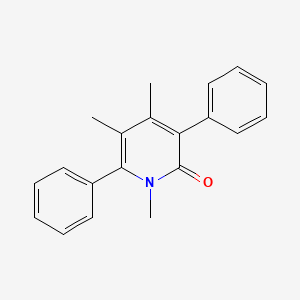

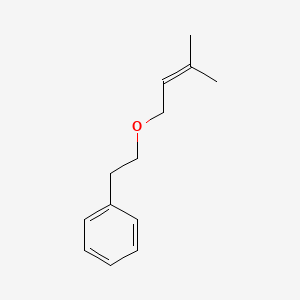
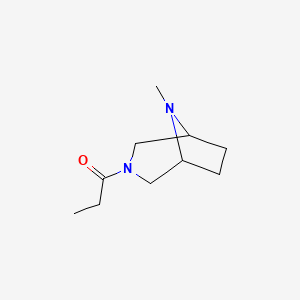
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
